molecular formula C15H24O B12284655 decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] CAS No. 94020-95-8

decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]

Cat. No.: B12284655
CAS No.: 94020-95-8
M. Wt: 220.35 g/mol
InChI Key: XPGWKKLDFXNBPJ-UHFFFAOYSA-N
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Description

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] is a complex organic compound known for its unique spiro structure, which includes a cyclopropane ring fused to an azulene system and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule to form the cyclopropane ring, followed by the introduction of the azulene system and the oxirane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The spiro structure allows for substitution reactions at specific positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The oxirane ring can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Aromadendrene oxide: Shares a similar spiro structure but differs in the specific arrangement of atoms.

    Dihydroaromadendrene: Another related compound with a similar core structure but different functional groups.

Uniqueness

Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] is unique due to its combination of a cyclopropane ring, azulene system, and oxirane ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWKKLDFXNBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC24CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40916691
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94020-95-8, 85710-39-0
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40916691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131
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Record name Aromadendrene epoxide
Source Human Metabolome Database (HMDB)
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